molecular formula C17H11BrClN3O2 B12215182 N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12215182
M. Wt: 404.6 g/mol
InChI Key: WODRSXHLSLVNDN-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromine and chlorine atoms in the phenyl rings adds to its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-bromobenzoyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyridazine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group in the pyridazine ring can yield the corresponding alcohol.

    Substitution: The bromine and chlorine atoms in the phenyl rings can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, it may be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the pyridazine ring and halogenated phenyl groups suggests potential interactions with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

  • N-(2-bromophenyl)-2-{[(4-chlorophenyl)methyl]amino}acetamide
  • N-(2-bromophenyl)-2-(4-chlorophenyl)-4-quinolinecarboxamide

Comparison: Compared to similar compounds, N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the presence of the pyridazine ring, which imparts distinct chemical properties and reactivity. The combination of bromine and chlorine atoms also enhances its potential for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C17H11BrClN3O2

Molecular Weight

404.6 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11BrClN3O2/c18-13-3-1-2-4-14(13)20-17(24)16-15(23)9-10-22(21-16)12-7-5-11(19)6-8-12/h1-10H,(H,20,24)

InChI Key

WODRSXHLSLVNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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